molecular formula C16H17N5O3 B2446552 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide CAS No. 1170550-45-4

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide

Cat. No. B2446552
CAS RN: 1170550-45-4
M. Wt: 327.344
InChI Key: RSPRVBQZFAUKGW-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

A study conducted by Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including those similar to the compound of interest. The research investigated the compounds' docking against targets like the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The study explored the compounds for toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. The findings indicated that these compounds showed binding and moderate inhibitory effects in all assays, with some exhibiting good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects. The research highlights the compound's potential applications in tumor inhibition and as an antioxidant, with specific compounds showing significant potency in toxicity assessment and tumor inhibition tests (Faheem, 2018).

Novel Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. The study examined the effect of hydrogen bonding on the self-assembly process of these complexes. The crystal structures of the complexes revealed 1D and 2D supramolecular architectures through various hydrogen bonding interactions. Furthermore, the antioxidant activity of the ligands and their complexes was determined in vitro, showing that they present significant antioxidant activity. This research underscores the potential of such compounds in developing novel coordination complexes with notable antioxidant properties (Chkirate et al., 2019).

Novel Antipsychotic Agents

Wise et al. (1987) investigated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents. The study focused on compounds that do not interact with dopamine receptors, unlike clinically available antipsychotic agents. The research found that these compounds, particularly 4-[(3-chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol, showed antipsychotic-like profiles in behavioral animal tests and inhibited conditioned avoidance responding in both rats and monkeys. This study highlights the compound's potential application as a novel antipsychotic agent without the typical side effects associated with dopamine receptor interaction (Wise et al., 1987).

properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-4-6-12(7-5-10)23-9-14(22)17-16-19-18-15(24-16)13-8-11(2)20-21(13)3/h4-8H,9H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPRVBQZFAUKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide

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